4-Fluoro-2-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorinated Heterocycles

4-Fluoro-2-(trifluoromethyl)pyridine (CAS 850246-04-7) is a fluorinated pyridine derivative with the molecular formula C₆H₃F₄N and a molecular weight of 165.09 g/mol. It is a liquid with a boiling point of 110–113 °C at 760 mmHg, a density of approximately 1.39 g/mL at 20 °C, and a vapor pressure of 25.4 ± 0.2 mmHg at 25 °C.

Molecular Formula C6H3F4N
Molecular Weight 165.09 g/mol
CAS No. 850246-04-7
Cat. No. B1437265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)pyridine
CAS850246-04-7
Molecular FormulaC6H3F4N
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)C(F)(F)F
InChIInChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H
InChIKeyBBVVWHSYFPKMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(trifluoromethyl)pyridine (CAS 850246-04-7) Technical Profile and Substitution Pattern Differentiation


4-Fluoro-2-(trifluoromethyl)pyridine (CAS 850246-04-7) is a fluorinated pyridine derivative with the molecular formula C₆H₃F₄N and a molecular weight of 165.09 g/mol . It is a liquid with a boiling point of 110–113 °C at 760 mmHg, a density of approximately 1.39 g/mL at 20 °C, and a vapor pressure of 25.4 ± 0.2 mmHg at 25 °C [1]. Its defining structural feature is the simultaneous presence of a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position on the pyridine ring, creating a highly electron-deficient heteroaromatic scaffold . This specific substitution pattern establishes a unique electronic landscape that governs its reactivity in nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling chemistries, distinguishing it from mono-substituted or differently substituted trifluoromethylpyridine analogs [2].

Why 4-Fluoro-2-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Other Halogenated Pyridines or Trifluoromethylpyridine Isomers


Trifluoromethylpyridine derivatives are not interchangeable building blocks due to the profound influence of substitution pattern on both electronic properties and chemical reactivity. The trifluoromethyl group is among the most powerful electron-withdrawing substituents in organic chemistry, and its position on the pyridine ring dramatically alters the molecule‘s electrostatic surface potential and susceptibility to nucleophilic attack [1]. Molecular electrostatic potential calculations on 2-(trifluoromethyl)pyridine demonstrate that the -CF₃ group redistributes electron density across the aromatic system, creating distinct activation patterns for subsequent functionalization [2]. Furthermore, systematic kinetic studies have established that the activating effect of a trifluoromethyl group in nucleophilic aromatic substitution reactions is highly position-dependent, with rate constants for ammonia substitution varying significantly between 2-, 3-, and 4-trifluoromethylpyridine isomers [3]. Generic substitution with a different isomer or a mono-halogenated pyridine would alter the electronic landscape governing SₙAr regioselectivity and cross-coupling efficiency, potentially leading to failed syntheses, reduced yields, or unintended reaction outcomes [3][4].

Quantitative Differentiation Evidence for 4-Fluoro-2-(trifluoromethyl)pyridine (CAS 850246-04-7) Versus Closest Analogs


Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SₙAr) at the 4-Position Relative to 2-Substituted Analogs

The 4-fluoro substituent on 4-fluoro-2-(trifluoromethyl)pyridine is positioned for enhanced reactivity in nucleophilic aromatic substitution compared to 2-fluoro analogs. In halogenated pyridine systems, 4-halopyridines are documented to be more reactive than their 2-halopyridine counterparts in nucleophilic displacement reactions [1]. The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect that activates the pyridine ring toward SₙAr, particularly at positions ortho and para to the ring nitrogen [2]. This electronic synergy—combining the intrinsic 4-position reactivity advantage with the -CF₃-mediated activation—renders the C-F bond at the 4-position significantly more susceptible to nucleophilic displacement than the analogous C-F bond in 2-fluoro-4-(trifluoromethyl)pyridine (isomeric comparator) or in 2-fluoropyridine lacking the -CF₃ group (baseline comparator). Rate constant measurements for nucleophilic aromatic substitution on fluorinated pyridines confirm that the ring nitrogen and trifluoromethyl group each contribute measurable activating effects relative to unsubstituted systems [2].

Nucleophilic Aromatic Substitution SNAr Reactivity Fluorinated Heterocycles

Preferential Formation of 4-Trifluoromethylpyridine Derivatives Versus 6-Substituted Byproducts in Synthetic Routes

The synthesis of 4-substituted trifluoromethylpyridines represents a non-trivial regioselectivity challenge. Standard synthetic approaches to pyridine derivatives bearing electron-withdrawing substituents such as trifluoromethyl typically favor formation of the 6-substituted pyridine isomer rather than the desired 4-substituted product [1]. The availability of 4-fluoro-2-(trifluoromethyl)pyridine as a pre-formed building block circumvents this inherent synthetic bias. When this compound is employed, the 4-substitution pattern is already established, eliminating the risk of forming undesired 6-substituted regioisomers that would otherwise require chromatographic separation or result in reduced yields. This represents a practical advantage over synthetic routes that attempt to construct the 4-trifluoromethylpyridine core de novo using Reformatsky-type or condensation methodologies, which often produce mixtures of regioisomers [1][2].

Regioselective Synthesis Trifluoromethylpyridine Heterocycle Construction

Continuous-Flow Negishi Cross-Coupling Compatibility of Fluoro- and Trifluoromethyl-Substituted Pyridines

4-Fluoro-2-(trifluoromethyl)pyridine belongs to a class of fluoro- and trifluoromethyl-substituted pyridines that have been demonstrated to undergo efficient and regioselective arylation under continuous-flow Negishi cross-coupling conditions. A telescoped procedure involving metalation, zincation, and Negishi cross-coupling has been reported for this substrate class, providing efficient access to biaryl products [1]. The electron-withdrawing effects of both the 2-CF₃ and 4-F substituents facilitate the initial metalation step, enabling regioselective functionalization at positions activated by these substituents. This established synthetic methodology provides a validated route for incorporating the 4-fluoro-2-(trifluoromethyl)pyridine scaffold into more complex molecular architectures relevant to pharmaceutical and agrochemical development programs [1][2].

Cross-Coupling Continuous Flow Chemistry Biaryl Synthesis

Favorable Physicochemical Profile for Liquid-Phase Applications and Volatility-Dependent Process Design

4-Fluoro-2-(trifluoromethyl)pyridine possesses a distinctive physicochemical profile that differentiates it from solid or higher-boiling analogs in this compound class. The compound is a liquid with a boiling point of 110–113 °C at 760 mmHg and a density of approximately 1.39 g/mL at 20 °C, with a vapor pressure of 25.4 ± 0.2 mmHg at 25 °C [1]. In contrast, many structurally related halogenated pyridines are solids at ambient temperature, which can complicate handling, dissolution, and mixing in certain synthetic or formulation workflows. The relatively low boiling point and moderate vapor pressure of 4-fluoro-2-(trifluoromethyl)pyridine also influence its behavior in processes where volatility must be managed, such as distillation-based purification or high-temperature reactions . These properties are directly relevant to procurement decisions for process chemistry applications where the physical state and handling characteristics of the building block affect operational efficiency and safety.

Physicochemical Properties Process Chemistry Formulation

Dual Electron-Withdrawing Substitution Pattern Creates Scaffold for Bioactive Molecule Development in Agrochemical and Pharmaceutical Research

The trifluoromethylpyridine (TFMP) structural motif is a privileged scaffold in crop protection and pharmaceutical research, with more than 20 TFMP-containing agrochemicals having acquired ISO common names and over 14 crop protection products bearing a trifluoromethylpyridine moiety commercialized or proposed since 1990 [1][2]. Molecular matched pair analysis has revealed that trifluoromethyl pyridines exhibit subtle but important differences in physicochemical and agronomic properties compared with their phenyl analogs [3]. 4-Fluoro-2-(trifluoromethyl)pyridine, by virtue of its dual electron-withdrawing substituents (2-CF₃ and 4-F), represents a building block for accessing this validated chemical space. While direct quantitative comparative data for the specific 4-fluoro-2-CF₃ substitution pattern versus other TFMP isomers is not available in the retrieved literature, the broader class-level evidence establishes that TFMP derivatives are not interchangeable with phenyl-based or non-fluorinated pyridine scaffolds. The presence of both a CF₃ group and a fluorine atom in 4-fluoro-2-(trifluoromethyl)pyridine may influence metabolic stability and lipophilicity in downstream bioactive molecules, consistent with the well-established role of fluorine substitution in modulating pharmacokinetic properties [1].

Agrochemical Discovery Medicinal Chemistry Fluorinated Building Blocks

Primary Research and Industrial Application Scenarios for 4-Fluoro-2-(trifluoromethyl)pyridine (CAS 850246-04-7)


Synthetic Sequences Requiring Regioselective Nucleophilic Aromatic Substitution at the Pyridine 4-Position

4-Fluoro-2-(trifluoromethyl)pyridine is optimally deployed in synthetic routes where nucleophilic displacement of the 4-fluoro substituent is desired. The combination of the intrinsic 4-position reactivity advantage over 2-halopyridines [1] and the electron-withdrawing activation provided by the 2-trifluoromethyl group [2] renders the C-F bond at the 4-position susceptible to SₙAr under milder conditions than would be achievable with 2-fluoro isomers or non-fluorinated analogs. This scenario is particularly relevant for introducing amine, alkoxide, or thiolate nucleophiles at the 4-position of the pyridine ring.

Continuous-Flow or Batch Cross-Coupling for Biaryl and Functionalized Pyridine Synthesis

The compatibility of fluoro- and trifluoromethyl-substituted pyridines with Negishi cross-coupling methodology under continuous-flow conditions [1] positions 4-fluoro-2-(trifluoromethyl)pyridine as a suitable substrate for the regioselective synthesis of biaryl derivatives. Additionally, site-selective Suzuki-Miyaura cross-coupling protocols for halogenated pyridines [2] provide complementary arylation strategies. These applications are directly relevant to medicinal chemistry programs seeking to elaborate the pyridine core into more complex drug-like molecules and to agrochemical discovery efforts targeting new crop protection agents.

Agrochemical Lead Optimization Programs Targeting Trifluoromethylpyridine-Containing Candidates

Given the established track record of trifluoromethylpyridine derivatives as key structural motifs in commercial crop protection products—spanning fungicides, herbicides, insecticides, and nematicides [1][2]—4-fluoro-2-(trifluoromethyl)pyridine serves as a strategic building block for agrochemical discovery. Molecular matched pair analyses have demonstrated that TFMP scaffolds confer distinct physicochemical and agronomic properties compared to phenyl analogs [2]. This compound is therefore appropriate for hit-to-lead and lead optimization campaigns in agrochemical research where modulation of lipophilicity, metabolic stability, and target binding via fluorination is a design objective.

Process Chemistry Workflows Requiring Liquid Building Blocks with Predictable Volatility

For process chemistry applications, the liquid physical state of 4-fluoro-2-(trifluoromethyl)pyridine at ambient temperature [1] offers practical handling advantages over solid analogs that require dissolution before use. The defined boiling point (110–113 °C) and vapor pressure (25.4 mmHg at 25 °C) [1][2] enable predictable behavior during distillation-based purification steps and high-temperature reaction sequences. Process development teams can design unit operations with known volatility parameters, supporting scalable and reproducible synthetic procedures.

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